Technical Support Center: Managing Isomalt (Standard) Hygroscopicity in Pharmaceutical Manufacturing

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Compound of Interest		
Compound Name:	Isomalt (Standard)	
Cat. No.:	B12420541	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the hygroscopicity of standard Isomalt in pharmaceutical manufacturing.

Frequently Asked Questions (FAQs)

Q1: What is Isomalt and why is it used in pharmaceutical formulations?

A1: Isomalt is a sugar alcohol (polyol) derived from sucrose.[1] It is an equimolar mixture of two disaccharide alcohols: $6\text{-O-}\alpha\text{-D-glucopyranosyl-D-sorbitol}$ (GPS) and $1\text{-O-}\alpha\text{-D-glucopyranosyl-D-mannitol}$ (GPM).[2] In the pharmaceutical industry, Isomalt is a versatile excipient used as a filler-binder in various dosage forms, including tablets, capsules, lozenges, and sachets.[2][3] Its popularity stems from its sugar-like taste, non-cariogenic properties, and low caloric value. [2]

Q2: How hygroscopic is standard Isomalt?

A2: Standard Isomalt is known for its low hygroscopicity compared to other polyols and sugars. [4] It absorbs minimal moisture at room temperature, even at relatively high humidity levels, which contributes to the stability of moisture-sensitive active pharmaceutical ingredients (APIs). [4] This property helps to prevent stickiness and caking of the final product, ensuring a longer shelf-life.[4]



Q3: What is the Critical Relative Humidity (CRH) of Isomalt?

A3: The Critical Relative Humidity (CRH) is the specific relative humidity at which a material starts to absorb a significant amount of moisture from the atmosphere. Below its CRH, Isomalt will not absorb atmospheric moisture. While specific values can vary slightly depending on the grade and particle size, Isomalt generally has a high CRH, making it stable under typical pharmaceutical manufacturing and storage conditions.

Q4: How does the hygroscopicity of Isomalt affect manufacturing processes like direct compression and wet granulation?

A4: Isomalt's low hygroscopicity is advantageous in both direct compression (DC) and wet granulation.

- Direct Compression: In DC, where powders are directly compressed into tablets, the low moisture uptake of Isomalt helps maintain good flowability and compressibility of the powder blend, preventing issues like powder caking in the hopper and sticking to punches.[5]
- Wet Granulation: During wet granulation, Isomalt's stability in the presence of water allows for a more controlled and reproducible granulation process.[6] It can act as a binder, and its low hygroscopicity helps in achieving uniform granule growth and predictable drying characteristics.[7]

Q5: What are the recommended storage and handling conditions for Isomalt to minimize moisture-related issues?

A5: To maintain its optimal performance and low hygroscopicity, Isomalt should be stored in a cool, dry place, ideally at a temperature of $20^{\circ}\text{C} \pm 5^{\circ}\text{C}$ and a relative humidity of 20% - 60%.[8] [9][10][11] It is crucial to keep Isomalt in well-closed containers to protect it from environmental moisture.

Troubleshooting Guides Issue 1: Caking and Poor Flowability of Isomalt Powder

 Question: My Isomalt powder is caking in the storage container and exhibiting poor flow during tableting. What could be the cause and how can I resolve it?



Answer:

 Potential Cause 1: High Environmental Humidity: Exposure to relative humidity above the recommended storage conditions can lead to moisture sorption, causing particles to stick together and form clumps (caking).[12]

Solution 1:

- Ensure that the storage area for Isomalt maintains a relative humidity below 60%.[8][9]
 [10][11]
- Keep Isomalt containers tightly sealed when not in use.
- During manufacturing, process Isomalt in a controlled humidity environment if possible.
- Potential Cause 2: Amorphous Transformation: While crystalline Isomalt is not very hygroscopic, processing methods like melt-extrusion can transform it into an amorphous form, which is significantly more hygroscopic and prone to recrystallization and agglomeration in the presence of atmospheric moisture.[13][14]

Solution 2:

- If using amorphous Isomalt, handle and process it in a low-humidity environment.
- Consider the use of anti-caking agents or glidants, such as 0.5% colloidal silicon dioxide (Aerosil® 200), to improve the flow behavior of the powder.[5]
- Store the amorphous Isomalt in hermetically sealed containers with desiccants.

Issue 2: Sticking and Picking During Tablet Compression

- Question: I am experiencing sticking of the formulation to the tablet press punches and picking of the embossed logo. Is Isomalt's hygroscopicity the cause?
- Answer:



- Potential Cause 1: Excessive Moisture in the Formulation: While Isomalt itself has low hygroscopicity, other components in the formulation might be more sensitive to moisture.
 [15] Excessive moisture can lead to a sticky powder blend.
- Solution 1:
 - Dry the granules to an optimal moisture content before compression.
 - Ensure all excipients are stored under appropriate conditions to prevent moisture uptake.
 - Increase the amount of lubricant, such as magnesium stearate, in the formulation to reduce adhesion to punch surfaces.[16]
- Potential Cause 2: Inadequate Lubrication: Insufficient or poorly blended lubricant can lead to sticking, regardless of the moisture content.[15]
- Solution 2:
 - Optimize the lubricant concentration (e.g., 1% magnesium stearate).[5]
 - Ensure proper blending of the lubricant to achieve a uniform coating of the granules.
- Potential Cause 3: Tablet and Tooling Design: Deep cup depths and intricate logo designs can be more prone to picking, especially with formulations that have a tendency to be sticky.[1]
- Solution 3:
 - Consider a shallower cup depth for the tablet design.[1]
 - Simplify the logo design or use a wider stroke angle for the embossing.[17]

Issue 3: Inconsistent Tablet Hardness and High Friability

 Question: The hardness of my Isomalt-based tablets is variable, and they are failing the friability test. What could be the underlying issue?



Answer:

- Potential Cause 1: Non-uniform Moisture Content: Inconsistent moisture distribution within the granules can lead to variations in compressibility, resulting in variable tablet hardness.
- Solution 1:
 - Ensure uniform drying of the granules after wet granulation.
 - Use a fluid bed dryer for more consistent drying.
- Potential Cause 2: Poor Powder Flow: If the powder blend has poor flowability, it can lead to inconsistent die filling, which in turn causes variations in tablet weight and hardness.
- Solution 2:
 - Improve powder flow by adding a glidant like colloidal silicon dioxide.[5]
 - Optimize the granulation process to produce granules with a more uniform size and shape.
- Potential Cause 3: Inadequate Binder Concentration (Wet Granulation): If Isomalt is used as a binder in wet granulation, an insufficient amount may result in weak granules that produce soft and friable tablets.
- Solution 3:
 - Optimize the concentration of the Isomalt binder solution. Studies have shown that a 4% binder concentration can yield good results.[18]
 - Ensure uniform distribution of the binder solution during the kneading process.

Quantitative Data

Table 1: Illustrative Moisture Sorption Isotherm for a Standard Pharmaceutical Grade of Isomalt (e.g., galenIQ® 721) at 25°C



Relative Humidity (%)	Moisture Content (% w/w)
10	0.1
20	0.2
30	0.3
40	0.4
50	0.5
60	0.6
70	0.8
80	1.2
90	2.5

Note: This is an illustrative table based on the known low hygroscopicity of Isomalt. Actual values may vary depending on the specific grade, particle size, and experimental conditions.

Table 2: Powder Flow Properties of a Direct Compression Grade of Isomalt

Property	Method	Typical Value	Flow Character
Angle of Repose	USP <1174>	30-35°	Good
Carr's Index	USP <1174>	10-15%	Good
Hausner Ratio	USP <1174>	1.11 - 1.18	Good

Experimental Protocols Dynamic Vapor Sorption (DVS) Analysis for Moisture Sorption Isotherm

 Objective: To determine the moisture sorption and desorption characteristics of Isomalt at a constant temperature.



Methodology:

- Instrument: A dynamic vapor sorption analyzer.[19]
- Sample Preparation: Place approximately 10-20 mg of the Isomalt sample in the DVS sample pan.
- Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25°C until a stable weight is achieved (dm/dt ≤ 0.002% min⁻¹). This establishes the dry mass of the sample.
- Sorption Phase: Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, allow the sample to equilibrate until a stable weight is reached.
- Desorption Phase: Decrease the relative humidity in the same stepwise manner from 90% back to 0% RH, allowing for equilibration at each step.
- Data Analysis: Plot the equilibrium moisture content (as a percentage of the dry mass)
 against the relative humidity to generate the sorption and desorption isotherms.

Powder Flow Analysis

- Objective: To assess the flow properties of Isomalt powder.
- Methodology (based on USP <1174>):[14][20]
 - Angle of Repose:
 - Allow the powder to flow through a funnel onto a fixed-diameter base from a specified height.
 - Measure the height and radius of the resulting powder cone.
 - Calculate the angle of repose using the formula: $tan(\theta) = height/radius$.
 - Carr's Index and Hausner Ratio:



- Determine the bulk density of the powder by pouring a known mass into a graduated cylinder and recording the volume.
- Determine the tapped density by mechanically tapping the graduated cylinder until no further volume change is observed.
- Calculate Carr's Index: [(Tapped Density Bulk Density) / Tapped Density] x 100.
- Calculate Hausner Ratio: Tapped Density / Bulk Density.

Tablet Hardness (Breaking Force) and Friability Testing

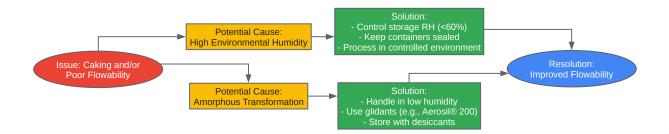
- Objective: To evaluate the mechanical strength of tablets produced with Isomalt.
- · Methodology:
 - Tablet Hardness (Breaking Force) (based on USP <1217>):[9][21]
 - Place a tablet between the platens of a tablet hardness tester.
 - Apply a compressive force at a constant rate until the tablet fractures.
 - Record the force required to break the tablet. Test a sufficient number of tablets (e.g.,
 10) and calculate the average breaking force.
 - Tablet Friability (based on USP <1216>):[8][13][22]
 - Take a sample of tablets (e.g., a weight as close as possible to 6.5 g for tablets ≤ 650 mg, or 10 tablets for tablets > 650 mg) and accurately weigh them.[8]
 - Place the tablets in a friability tester drum.
 - Rotate the drum 100 times at 25 ± 1 rpm.[8]
 - Remove the tablets, de-dust them, and reweigh.
 - Calculate the percentage weight loss. A maximum mean weight loss of not more than
 1.0% is generally considered acceptable.[22]



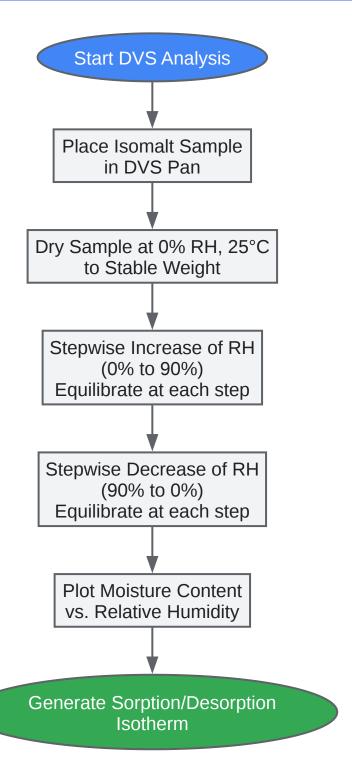
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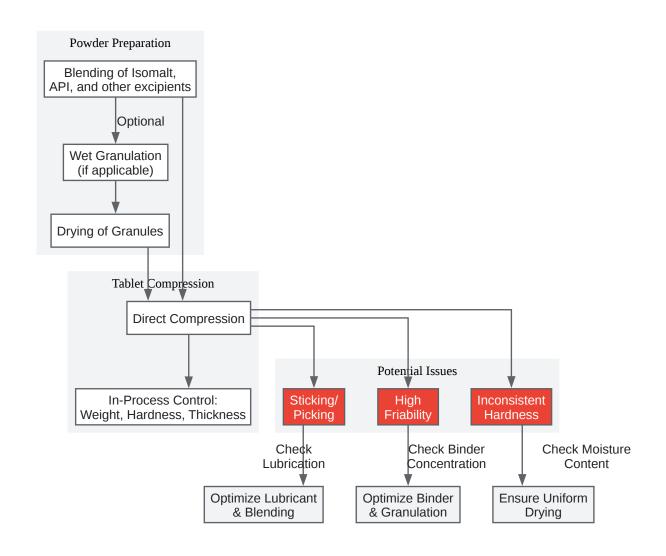












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